molecular formula C24H21ClN4OS B10875294 3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10875294
M. Wt: 449.0 g/mol
InChI Key: VEMMUFPKBXYMHM-VULFUBBASA-N
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Description

4-Chlorobenzaldehyde 1-(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound that combines the structural features of 4-chlorobenzaldehyde and a benzothieno[2,3-d]pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with a hydrazone derivative of benzothieno[2,3-d]pyrimidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in 4-chlorobenzaldehyde can be oxidized to form 4-chlorobenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol or corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: A simpler compound with similar structural features but lacking the benzothieno[2,3-d]pyrimidine moiety.

    Benzothieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its combination of structural features from both 4-chlorobenzaldehyde and benzothieno[2,3-d]pyrimidine. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

3-benzyl-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21ClN4OS/c25-18-12-10-16(11-13-18)14-26-28-24-27-22-21(19-8-4-5-9-20(19)31-22)23(30)29(24)15-17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2,(H,27,28)/b26-14+

InChI Key

VEMMUFPKBXYMHM-VULFUBBASA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)N/N=C/C5=CC=C(C=C5)Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)Cl

Origin of Product

United States

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